N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-phenylpropanamide
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Overview
Description
N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-phenylpropanamide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-phenylpropanamide typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the methoxyphenyl group and the benzyl group via nucleophilic substitution reactions. The final step often involves the coupling of the triazole derivative with a benzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of the benzyl group can result in various functionalized derivatives.
Scientific Research Applications
N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-phenylpropanamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity, while the benzyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(4-methoxyphenyl)propanamide
- 3-(4-methoxyphenyl)-1H-1,2,4-triazole
- N-benzyl-3-phenylpropanamide
Uniqueness
N-benzyl-3-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)-3-phenylpropanamide is unique due to the presence of both the triazole ring and the methoxyphenyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
N-benzyl-3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c1-31-21-14-12-20(13-15-21)24-27-25(29-28-24)32-22(19-10-6-3-7-11-19)16-23(30)26-17-18-8-4-2-5-9-18/h2-15,22H,16-17H2,1H3,(H,26,30)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMAPFDYUWYCOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SC(CC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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